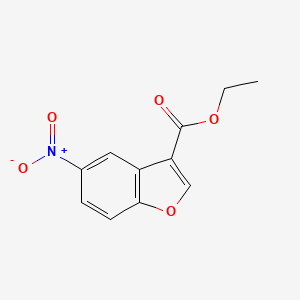

Ethyl 5-nitrobenzofuran-3-carboxylate

Description

Ethyl 5-nitrobenzofuran-3-carboxylate is a nitro-substituted benzofuran derivative characterized by a benzofuran core esterified at the 3-position and bearing a nitro group at the 5-position.

Properties

Molecular Formula |

C11H9NO5 |

|---|---|

Molecular Weight |

235.19 g/mol |

IUPAC Name |

ethyl 5-nitro-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C11H9NO5/c1-2-16-11(13)9-6-17-10-4-3-7(12(14)15)5-8(9)10/h3-6H,2H2,1H3 |

InChI Key |

SBJHGVJUTQDHDV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=COC2=C1C=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-nitro-1-benzofuran-3-carboxylate typically involves the nitration of a benzofuran precursor followed by esterification. One common method involves the nitration of 1-benzofuran-3-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position. The resulting 5-nitro-1-benzofuran-3-carboxylic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield ethyl 5-nitro-1-benzofuran-3-carboxylate .

Industrial Production Methods

Industrial production of ethyl 5-nitro-1-benzofuran-3-carboxylate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-nitro-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

Reduction: Ethyl 5-amino-1-benzofuran-3-carboxylate.

Substitution: Various substituted benzofuran derivatives.

Hydrolysis: 5-nitro-1-benzofuran-3-carboxylic acid.

Scientific Research Applications

Ethyl 5-nitro-1-benzofuran-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical agents with anti-inflammatory, anticancer, and antimicrobial properties.

Organic Synthesis: It is used as a building block in the synthesis of more complex benzofuran derivatives.

Biological Studies: Researchers use it to study the biological activities of benzofuran compounds and their potential therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl 5-nitro-1-benzofuran-3-carboxylate depends on its specific application. In medicinal chemistry, its biological activity is often related to the presence of the nitro group, which can undergo bioreduction to form reactive intermediates that interact with cellular targets. The benzofuran ring system can also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural features, molecular properties, and biological data of ethyl 5-nitrobenzofuran-3-carboxylate analogs:

Key Research Findings and Analysis

Steric and Electronic Modifications

- Heterocyclic Additions: The imidazole-substituted derivative introduces a bulky, nitrogen-rich substituent, which may enhance interactions with biological targets like enzymes or DNA.

- Fused Ring Systems : The naphtho-fused benzofuran in extends conjugation, likely increasing planarity and π-π stacking interactions, though sulfonamide and thiophene groups could influence solubility.

Q & A

Q. What are the common synthetic routes for Ethyl 5-nitrobenzofuran-3-carboxylate, and how do reaction conditions influence regioselectivity?

The synthesis typically involves nitration of a benzofuran precursor followed by esterification. For example, nitration of benzofuran-3-carboxylic acid derivatives using fuming nitric acid or mixed nitric-sulfuric acids introduces the nitro group at the 5-position. Subsequent esterification with ethanol under acidic or basic conditions yields the ethyl ester. Key factors include temperature control (0–5°C for nitration to avoid over-nitration) and solvent choice (e.g., dichloromethane or sulfuric acid) to direct regioselectivity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the substitution pattern (e.g., nitro at C5, ester at C3) and aromatic proton coupling.

- Mass Spectrometry (MS): High-resolution MS verifies molecular weight (C11H9NO5: calc. 235.05).

- Thin-Layer Chromatography (TLC): Monitors reaction progress and purity using silica gel plates with UV visualization.

- X-ray Crystallography: Resolves crystal packing and bond angles (using SHELX software for refinement) .

Advanced Research Questions

Q. How does the nitro group at C5 influence the reactivity of the benzofuran core in further functionalization?

The electron-withdrawing nitro group deactivates the aromatic ring, directing electrophilic substitution to the less deactivated C2 or C7 positions. For example, bromination under mild conditions (e.g., NBS in DMF) may occur at C7, while nucleophilic aromatic substitution requires harsher conditions (e.g., Pd-catalyzed cross-coupling). Computational studies (DFT) can predict reactive sites by analyzing electrostatic potential maps .

Q. What strategies resolve contradictions in spectroscopic data for nitrobenzofuran derivatives?

Discrepancies in NMR shifts or MS fragmentation patterns often arise from tautomerism or solvent effects. Strategies include:

- Variable Temperature NMR: Identifies dynamic processes (e.g., keto-enol tautomerism).

- Deuterated Solvent Screening: Reduces solvent-induced shifts.

- Complementary Techniques: IR spectroscopy confirms functional groups (e.g., ester C=O at ~1700 cm⁻¹, nitro N-O at ~1520 cm⁻¹) .

Q. How can the crystal structure of this compound inform its supramolecular interactions?

X-ray diffraction reveals intermolecular interactions (e.g., π-π stacking between aromatic rings, hydrogen bonding via nitro and ester groups). SHELXL refinement parameters (R-factor < 0.05) ensure accuracy. These interactions influence solubility and stability, critical for co-crystallization studies in drug design .

Q. What experimental designs optimize the synthesis of analogs with modified bioactivity?

- Structure-Activity Relationship (SAR) Studies: Systematic substitution at C5 (e.g., replacing -NO2 with -CN or -CF3) to assess antimicrobial or enzyme inhibition.

- Parallel Synthesis: Utilizes combinatorial chemistry (e.g., Ugi reaction) to generate libraries.

- In Silico Screening: Docking simulations (AutoDock Vina) prioritize analogs with high binding affinity to target proteins (e.g., COX-2) .

Methodological Considerations

Q. How do solvent and catalyst choices affect the scalability of this compound synthesis?

Polar aprotic solvents (DMF, DMSO) enhance nitro group stability but complicate purification. Catalysts like H2SO4 (for esterification) or FeCl3 (for nitration) must be optimized for yield (>80%) and minimized side products (e.g., di-nitrated byproducts). Green chemistry approaches (e.g., microwave-assisted synthesis) reduce reaction time and waste .

Q. What are the challenges in quantifying nitrobenzofuran derivatives via HPLC, and how are they addressed?

Challenges include poor UV absorption (λmax ~270 nm) and tailing peaks due to polar nitro groups. Solutions:

- Derivatization: Introduce chromophores (e.g., dansyl chloride).

- Ion-Pair Chromatography: Use tetrabutylammonium bromide to improve peak symmetry.

- Mass-Detection HPLC-MS: Enhances sensitivity for trace analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.